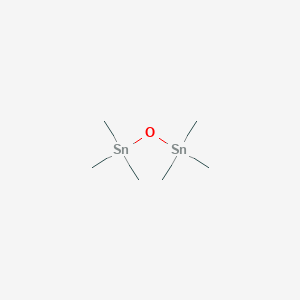
Hexamethyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethyldistannoxane is a useful research compound. Its molecular formula is C6H18OSn2 and its molecular weight is 343.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
HMD serves as an effective reagent in the synthesis of complex organic molecules. It is utilized in reactions that involve the formation of carbon-silicon bonds, which are crucial for developing silicon-based materials and pharmaceuticals.
Catalysis
HMD has been explored as a catalyst in several chemical reactions, including polymerization processes and oxidation reactions.
Materials Science
In materials science, HMD is utilized for modifying surfaces and creating advanced materials with specific properties.
- Surface Modification : HMD can be used to modify the surfaces of polymers to enhance adhesion and compatibility with other materials.
- Silicone Production : It plays a role in producing silicone-based materials that exhibit unique thermal and mechanical properties, making them suitable for various industrial applications.
Case Study 1: Synthesis of Organosilicon Compounds
In a study published in The Journal of Organic Chemistry, researchers demonstrated the use of HMD for synthesizing organosilicon compounds via nucleophilic substitution reactions. The study highlighted the efficiency of HMD in generating high yields of desired products under mild conditions, showcasing its utility in organic synthesis .
Case Study 2: Catalytic Applications
Another significant application was reported in ACS Publications, where HMD was employed as a catalyst for the selective oxidation of alcohols. The study revealed that HMD provided high selectivity and yield, indicating its potential as an environmentally friendly catalyst compared to traditional methods .
化学反応の分析
General Reactivity
Hexamethyldistannoxane exhibits reactivity typical of organotin compounds. The presence of the tin-oxygen bond allows for various chemical transformations, including:
-
Nucleophilic substitution reactions : The tin atoms can undergo nucleophilic attack due to their electrophilic character.
-
Oxidative addition and reductive elimination : These reactions are common in organometallic chemistry, where ligands can be added or removed from the metal center.
Reaction with Phosphorus Compounds
Research has shown that this compound reacts with phosphorus-containing compounds such as phosphorus oxychloride (POCl3). The reaction leads to the formation of various products due to the exchange of oxygen and sulfur atoms:
-
The reaction can yield compounds like Me3SnO2PCl2 and (Me2PS)2O when this compound interacts with POCl3 in a 1:1 ratio, demonstrating its capacity for complexation and ligand exchange reactions .
Reaction Mechanisms
The mechanisms of these reactions often involve the following steps:
-
Formation of intermediates : Initial interaction between this compound and phosphorus compounds forms transient species that are crucial for subsequent transformations.
-
Product stabilization : The final products are stabilized through interactions involving π-bonding or ionic character, depending on the nature of the reacting species.
Spectroscopic Analysis
The products formed from these reactions can be characterized using various spectroscopic methods:
-
Infrared (IR) spectroscopy : Provides insights into functional groups present in the products.
-
Raman spectroscopy : Useful for identifying molecular vibrations and confirming the formation of specific chemical bonds.
特性
CAS番号 |
1692-18-8 |
|---|---|
分子式 |
C6H18OSn2 |
分子量 |
343.6 g/mol |
IUPAC名 |
trimethyl(trimethylstannyloxy)stannane |
InChI |
InChI=1S/6CH3.O.2Sn/h6*1H3;;; |
InChIキー |
YPUBDZDOJVNIDZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
正規SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















